molecular formula C29H26N2O2 B3038379 8,11-dimethoxy-13-(2-methylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860787-15-1

8,11-dimethoxy-13-(2-methylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine

Cat. No. B3038379
CAS RN: 860787-15-1
M. Wt: 434.5 g/mol
InChI Key: UVWZBBXZBFGSSB-UHFFFAOYSA-N
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Description

The compound is a derivative of berberine, which is a type of plant alkaloid with a long history of medicinal use in both Ayurvedic and Chinese medicine . Berberine and its derivatives have been shown to have a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .


Synthesis Analysis

While specific synthesis methods for this compound were not found, berberine derivatives can be synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

Scientific Research Applications

Synthesis Methods and Biological Activity

  • An eco-friendly synthesis method for similar compounds like 9-chloro-6,13-dihydro-7-phenyl-5H-indolo[3,2-c]-acridines has been reported, highlighting the use of SnO2 nanoparticles and microwave irradiation. These compounds were tested for hemolytic activity and cytotoxicity, indicating potential biological applications (Roopan & Khan, 2011).

Molecular Engineering for Photophysical Properties

  • Research on acridine and carbazole-derived electron donors, like 8,8-dimethyl-5-phenyl-8,13-dihydro-5H-indolo[2,3-c]acridine, focuses on their use in thermally activated delayed fluorescent (TADF) emitters. The studies explore how the geometrical structure of the donor affects photophysical and device characteristics, which is crucial for OLED technologies (Yoo, Song, & Lee, 2016).

Potential Anticancer Applications

  • The synthesis of pyrazolo[3,4,5-kl]acridines and indolo[2,3-a]acridines, and their derivatives, has been reported. These compounds show significant cytotoxicity in various cell lines, suggesting potential as anticancer agents (Bu, Chen, Deady, & Denny, 2002).

Synthesis Techniques for Derivatives

  • Various methods for synthesizing indolo[3,2-c]acridines, including the use of anthranilic acid and isatin, have been explored. These synthetic methods are crucial for developing new compounds with potential biological activities (Prabakaran & Prasad, 2010).

Future Directions

The development of new berberine derivatives with enhanced therapeutic potency and selectivity is an active area of research . More studies are needed to fully understand the potential of these compounds in treating various diseases.

properties

IUPAC Name

8,11-dimethoxy-13-[(2-methylphenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O2/c1-18-8-4-5-9-20(18)17-31-24-11-7-6-10-21(24)22-13-12-19-16-23-25(32-2)14-15-26(33-3)28(23)30-27(19)29(22)31/h4-11,14-16H,12-13,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWZBBXZBFGSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C2C5=NC6=C(C=CC(=C6C=C5CC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001154222
Record name 6,13-Dihydro-8,11-dimethoxy-13-[(2-methylphenyl)methyl]-5H-acrindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,11-dimethoxy-13-(2-methylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine

CAS RN

860787-15-1
Record name 6,13-Dihydro-8,11-dimethoxy-13-[(2-methylphenyl)methyl]-5H-acrindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860787-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,13-Dihydro-8,11-dimethoxy-13-[(2-methylphenyl)methyl]-5H-acrindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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